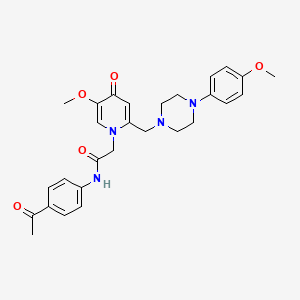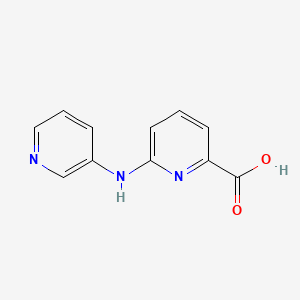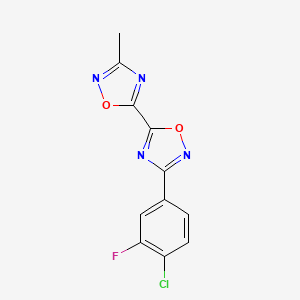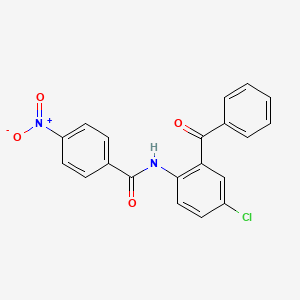![molecular formula C14H17Cl B2563688 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287312-28-9](/img/structure/B2563688.png)
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that has been widely researched for its potential use in medicine and neuroscience. This compound belongs to the class of compounds known as cannabinoids, which are chemical compounds found in the cannabis plant.
Mécanisme D'action
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that is involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. Specifically, 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood and cognitive function, and protect against oxidative stress and neurodegeneration. Additionally, 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane has been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane in lab experiments is its potent and selective activity on the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Additionally, 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane in lab experiments is its potential for abuse and addiction, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane. One area of research is the development of new analogs and derivatives of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane with improved pharmacological properties and reduced potential for abuse. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-tumor effects of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane. Additionally, further research is needed to determine the safety and efficacy of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane involves several steps. The first step is the synthesis of the 2,3-dimethylphenylcyclohexanone, which is then reacted with chloromethyl methyl ether to yield the intermediate 1-(chloromethyl)-3-(2,3-dimethylphenyl)cyclohexane. This intermediate is then reacted with cyclopropanecarbonyl chloride to yield the final product, 1-(chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane.
Applications De Recherche Scientifique
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane has been extensively studied for its potential use in medicine and neuroscience. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, 1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-10-4-3-5-12(11(10)2)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNKXMRUQINVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C23CC(C2)(C3)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2563614.png)
![ethyl 4-({[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2563615.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2563623.png)

![Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2563626.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2563627.png)
